2-Hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione

Catalog No.
S14385857
CAS No.
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione

Product Name

2-Hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione

IUPAC Name

4-hydroxy-5-propan-2-ylcyclohexa-3,5-diene-1,2-dione

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-5(2)6-3-8(11)9(12)4-7(6)10/h3-5,10H,1-2H3

InChI Key

FIOIYFONYKJEFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C(=O)C=C1O

2-Hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione, commonly referred to as a derivative of hydroxy-1,4-benzoquinone, is an organic compound with the molecular formula C10H12O3C_10H_{12}O_3. This compound features a cyclohexadiene structure with a hydroxyl group and a ketone functionality, making it part of the broader class of quinones. Its structure includes two double bonds and a dione functional group, contributing to its reactivity and biological properties.

Typical of quinones, such as:

  • Reduction: 2-Hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione can be reduced to form corresponding diols or other reduced derivatives.
  • Electrophilic Substitution: The presence of the hydroxyl group can activate the aromatic system for electrophilic substitution reactions.
  • Dimerization: It may spontaneously dimerize through peroxo bridges under certain conditions, leading to more complex structures.

Research indicates that compounds related to 2-hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione exhibit significant biological activities. For instance:

  • Antiproliferative Effects: Studies have shown that derivatives of cyclohexa-2,5-diene-1,4-dione possess cytotoxic properties against various human tumor cell lines. The presence of different substituents can enhance their bioactivity significantly .
  • Mechanisms of Action: These compounds may induce apoptosis in cancer cells through pathways involving caspase activation and poly(ADP-ribose) polymerase cleavage .

Synthesis of 2-hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione can be achieved through several methods:

  • Oxidation Reactions: Starting from corresponding alcohols or phenols, oxidation can yield the desired quinonoid structure.
  • Condensation Reactions: Cyclohexanone derivatives may be condensed with substituted aromatic compounds to form the core structure.
  • Sequential Functionalization: Introducing the hydroxyl and isopropyl groups through selective functionalization techniques allows for the synthesis of this compound.

The unique properties of 2-hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione make it valuable in various fields:

  • Pharmaceuticals: Its potential as an antineoplastic agent positions it as a candidate for cancer treatment development.
  • Material Science: Due to its reactive nature, it can be utilized in creating polymers or other materials with specific properties.

Interaction studies reveal that 2-hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione interacts with various biological macromolecules:

  • Protein Binding: The compound may bind to proteins involved in cellular signaling pathways, influencing their activity and stability.
  • Enzyme Inhibition: It has been noted for its ability to inhibit certain enzymes that participate in metabolic pathways related to cancer progression.

Several compounds share structural similarities with 2-hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-BenzoquinoneQuinoneBasic structure; lacks additional substituents
2-Hydroxycyclohexa-2,5-diene-1,4-dioneHydroxyquinoneSimilar core but without isopropyl group
1-Hydroxy-naphthalene-1,4-dioneNaphthoquinoneContains a fused ring system; different reactivity
2-Hydroxy-naphthaleneNaphthalene derivativeMore stable; less reactive than cyclohexadienes

The uniqueness of 2-hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione lies in its combination of both hydroxyl and isopropyl groups on the cyclohexadiene framework, which enhances its biological activity and reactivity compared to simpler analogs.

This detailed examination highlights the significance of 2-hydroxy-5-isopropylcyclohexa-2,5-diene-1,4-dione in chemical research and its potential applications in medicinal chemistry and material science.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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